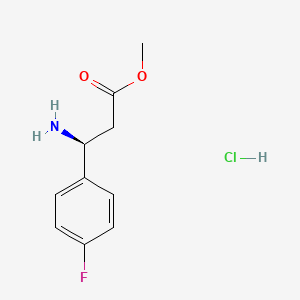![molecular formula C8H15NO3 B6167933 2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one CAS No. 1867803-29-9](/img/new.no-structure.jpg)
2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a chemical compound with a complex structure that includes a piperidine ring and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting with the formation of the piperidine ring. One common method is the reaction of a suitable amine with an aldehyde or ketone under controlled conditions to form the piperidine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow reactors or batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: : Reduction reactions can be used to convert carbonyl groups to hydroxyl groups.
Substitution: : The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like hydroxide (OH⁻) or alkoxides (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of various substituted piperidines.
Scientific Research Applications
2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : The compound may be used in biochemical studies to understand enzyme mechanisms or as a potential inhibitor.
Medicine: : It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.
Industry: : It can be used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one is unique due to its specific structural features, such as the presence of hydroxyl groups and the piperidine ring. Similar compounds include:
Piperidine derivatives: : Other piperidine-based compounds with different substituents.
Hydroxylated piperidines: : Compounds with hydroxyl groups in different positions on the piperidine ring.
Piperidone derivatives: : Compounds where the piperidine ring is modified to include a carbonyl group.
These compounds may have similar applications but differ in their chemical properties and biological activities.
Properties
CAS No. |
1867803-29-9 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



